Tris-(2-chloroethyl)urea
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Overview
Description
Tris-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H13Cl3N2O and a molecular weight of 247.55 g/mol . It is a nitrosotrialkylurea chlorinated derivative known for its carcinogenic properties, inducing tumors in the stomach and lungs . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Tris-(2-chloroethyl)urea involves the reaction of urea with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically proceeds as follows:
Reactants: Urea and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Urea is dissolved in water, and 2-chloroethylamine hydrochloride is added slowly with continuous stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Tris-(2-chloroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include carbonyl compounds and chlorinated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted urea derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Scientific Research Applications
Tris-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives and as a precursor for the synthesis of other chlorinated compounds.
Biology: In biological research, this compound is used to study the effects of chlorinated urea derivatives on cellular processes and to investigate their potential as anticancer agents.
Medicine: Although not used therapeutically, it serves as a model compound for studying the mechanisms of action of chlorinated urea derivatives in cancer treatment.
Industry: this compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tris-(2-chloroethyl)urea involves the release of nitric oxide and the formation of DNA adducts . The compound undergoes hydrolysis to produce isocyanates and chloroethyl diazene hydroxide, which further decomposes to form reactive intermediates. These intermediates alkylate DNA, leading to the formation of cross-links and inhibiting DNA replication and transcription . This mechanism is similar to that of other nitrosoureas used in cancer treatment .
Comparison with Similar Compounds
Tris-(2-chloroethyl)urea can be compared with other chlorinated urea derivatives and nitrosoureas:
Uniqueness: this compound is unique due to its specific structure, which allows for multiple chloroethyl groups to participate in chemical reactions. This makes it a versatile compound for various synthetic and research applications.
Biological Activity
Tris-(2-chloroethyl)urea (TCEU) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores the biological activity of TCEU, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
TCEU is characterized by three 2-chloroethyl groups attached to a central urea moiety. Its molecular formula is C6H9Cl3N2O, and it is known for its ability to form alkylating agents, which can interact with various biological macromolecules.
The biological activity of TCEU primarily stems from its alkylating properties. Alkylating agents are known to modify DNA and proteins, leading to various cellular responses. TCEU's potential mechanisms include:
- DNA Cross-linking : TCEU may induce cross-links in DNA, which can inhibit replication and transcription, ultimately leading to cell death.
- Enzyme Inhibition : TCEU has been shown to inhibit specific enzymes, providing insights into potential therapeutic applications in drug development .
- Microtubule Disruption : Similar compounds have demonstrated the ability to disrupt microtubules, a critical component of the cytoskeleton, affecting cell division and function .
Antitumor Activity
Research indicates that TCEU exhibits promising antitumor activity. It has been investigated for its effects on various cancer cell lines:
- In Vitro Studies : In studies using human neuroblastoma cells, TCEU demonstrated cytotoxic effects through microtubule disruption and alkylation of β-tubulin .
- In Vivo Studies : Animal studies have shown that TCEU can significantly inhibit tumor growth in models such as the CT-26 colon carcinoma cell line. The compound was observed to accumulate within tumor tissues, suggesting effective targeting .
Antibacterial Activity
Emerging research suggests that TCEU may possess antibacterial properties against specific strains of bacteria. However, further studies are required to elucidate its efficacy and mechanism of action as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of TCEU and related compounds:
- Genotoxicity Studies : A comparative investigation revealed that related chloroethylnitrosoureas exhibited varying levels of genotoxicity, with implications for their therapeutic use. Compounds were tested for their ability to induce DNA damage in cultured cells .
- Microtubule Disruption Mechanisms : Research on similar compounds indicated that their antitumor activity could be attributed to their ability to disrupt microtubule dynamics through alkylation processes .
- Therapeutic Potential : The unique properties of TCEU as an alkylating agent make it a candidate for further exploration in cancer therapy. Its interactions with biomolecules are critical for understanding its therapeutic potential and developing new treatment strategies .
Summary Table of Biological Activities
Properties
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 |
Source
|
Record name | N,N,N'-Tris(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 |
Source
|
Record name | N,N,N'-Tris(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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